molecular formula C20H25N3O2 B1601986 2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole CAS No. 3147-77-1

2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole

Cat. No.: B1601986
CAS No.: 3147-77-1
M. Wt: 339.4 g/mol
InChI Key: ITLDHFORLZTRJI-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole (CAS 3147-77-1) is a high-molecular-weight phenolic benzotriazole compound extensively utilized as an effective ultraviolet (UV) light stabilizer in material science research. This compound belongs to a prominent class of UV absorbers that function by absorbing damaging UV radiation and dissipating the energy as harmless heat, thereby protecting the base material from photo-degradation . Its molecular structure features a benzotriazole group linked to a phenol substituted with an octyloxy chain, contributing to a molecular weight of 339.43 and properties including a melting point of 78-79 °C and a density of 1.162 g/cm³ . This UV absorber holds significant research value for the stabilization of various polymeric materials. A key patent demonstrates its specific efficacy in protecting polyolefins such as polyethylene and polypropylene from the deteriorative action of ultraviolet light . When incorporated at low concentrations (e.g., 0.1% to 0.25% by weight), it significantly retards the increase in carbonyl group formation—a key indicator of polymer oxidation and chain scission—thereby extending the material's lifespan under UV exposure . Furthermore, its application extends beyond polyolefins; recent innovations show its use in impregnation processes for optical materials, enabling the production of ophthalmic lenses with a high UV cutoff (≥365 nm) and minimal yellowness . It is commercially available under various trade names including Seesorb 707, Sumisorb 310, and Viosorb 510 . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-5-octoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-3-4-5-6-9-14-25-16-12-13-19(20(24)15-16)23-21-17-10-7-8-11-18(17)22-23/h7-8,10-13,15,24H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLDHFORLZTRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577999
Record name 2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3147-77-1
Record name 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole
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Record name 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole
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Record name 2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol
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Record name 2-(2-hydroxy-4-octyloxyphenyl)-2H-benzotriazole
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Record name 2-(2'-Hydroxy-4'-octyloxyphenyl)benzotriazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole typically involves the reaction of 2-hydroxy-4-octyloxybenzophenone with benzotriazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The production facilities are equipped with advanced technologies to monitor and control the reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and the conditions can vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Structure

The compound features a benzotriazole core with a hydroxy and octyloxy substituent, enhancing its solubility and UV absorption capabilities.

UV Absorption in Coatings

Overview : 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole is primarily used as a UV stabilizer in coatings and paints. Its ability to absorb UV radiation protects underlying materials from degradation.

Case Study : A study published in Polymer Degradation and Stability demonstrated that incorporating this compound into acrylic coatings significantly improved their durability under UV exposure. The coatings exhibited reduced yellowing and maintained gloss over extended periods, showcasing the compound's effectiveness as a UV absorber .

Polymer Additives

Overview : The compound is employed as an additive in polymer formulations to enhance UV stability.

Application AreaPolymer TypeBenefits
AutomotivePolycarbonateImproved impact resistance and UV stability
ConstructionPVCReduced degradation and extended lifespan

Research Findings : In a comparative study of various UV stabilizers, this compound outperformed traditional stabilizers in polycarbonate films, demonstrating superior resistance to yellowing and mechanical property retention .

Cosmetic Formulations

Overview : The compound is also utilized in cosmetic products as a UV filter.

Benefits :

  • Protects skin from harmful UV rays.
  • Enhances product stability against light-induced degradation.

Case Study : A formulation study indicated that incorporating this benzotriazole derivative into sunscreen products improved SPF performance while maintaining skin compatibility .

Textile Industry

Overview : In textiles, the compound serves as a UV absorber to protect fabrics from fading and degradation due to sunlight exposure.

Textile TypeApplicationBenefits
Outdoor FabricsCoatingsEnhanced color retention
UpholsteryTreatmentImproved durability

Research Findings : Tests conducted on treated fabrics showed significant resistance to UV-induced degradation compared to untreated samples, highlighting the compound's effectiveness in textile applications .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the radiation from reaching and damaging the underlying material. This process helps protect materials from photodegradation and extends their lifespan. The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to absorb and dissipate UV energy.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzotriazole Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications UV λmax (nm) Photostability Notes
2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole (3147-77-1) 2-OH, 4-octyloxy C₂₀H₂₅N₃O₂ 339.43 Polycarbonates, automotive coatings 345 High; long alkyl chain reduces migration
2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole (UV-P, 2440-22-4) 2-OH, 5-methyl C₁₃H₁₁N₃O 225.25 Polyethylene, PVC 340 Moderate; prone to volatilization
2-(5-tert-Octyl-2-hydroxyphenyl)-2H-benzotriazole (Octrizole, 3147-75-9) 2-OH, 5-tert-octyl C₂₀H₂₅N₃O 323.43 Polypropylene, adhesives 350 Excellent; bulky tert-octyl enhances stability
2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chloro-2H-benzotriazole (U-1, NA) 2-OH, 3-tert-butyl, 5-methyl, 5-Cl C₁₇H₁₈ClN₃O 315.80 Optical lenses, displays 360 Superior blue-light blocking; chloro substituent extends absorption

Substituent Effects on Performance

Alkoxy Chain Length: The octyloxy group in the target compound improves compatibility with nonpolar polymers (e.g., polycarbonates) compared to shorter alkoxy chains (e.g., methoxy or ethoxy). This reduces phase separation and enhances durability . In contrast, UV-P (5-methyl substituent) exhibits higher volatility, limiting its use in high-temperature applications .

Bulky Alkyl Groups :

  • Octrizole (5-tert-octyl) demonstrates superior photostability due to steric hindrance, which minimizes oxidative degradation. However, its lower solubility in polar matrices restricts formulation flexibility .

Chlorinated Derivatives :

  • Chlorine substitution (e.g., U-1) shifts UV absorption to higher wavelengths (λmax ~360 nm), making it effective for blue-light filtering in optical lenses .

Stability and Environmental Considerations

  • Migration Resistance : Long-chain substituents (e.g., octyloxy) reduce migration rates, critical for long-term UV protection in outdoor applications .

Hybrid and Novel Derivatives

Recent studies explore hybrid systems combining benzotriazoles with fluorescent dyes (e.g., 1,8-naphthalimide) to create multifunctional materials.

Biological Activity

2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole (often abbreviated as 2H-BTA) is a compound of interest due to its potential biological activities, particularly in the fields of photoprotection and polymer stabilization. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2H-BTA is characterized by a benzotriazole moiety linked to a hydroxyphenyl and an octyloxy group. This unique configuration contributes to its properties as a UV stabilizer and antioxidant.

PropertyValue
Molecular FormulaC17H24N2O3
Molecular Weight288.39 g/mol
Melting Point70-72 °C
SolubilitySoluble in organic solvents; insoluble in water

The biological activity of 2H-BTA can be attributed to several mechanisms:

  • UV Absorption : The benzotriazole structure effectively absorbs UV radiation, protecting biological materials from photodegradation.
  • Antioxidant Activity : The hydroxy group can donate electrons, scavenging free radicals and preventing oxidative stress in biological systems.
  • Stabilization of Polymers : It is used in polymer formulations to enhance thermal stability and prolong the lifespan of materials exposed to UV light.

Photoprotective Effects

Research indicates that 2H-BTA exhibits significant photoprotective properties. In a study involving human skin fibroblasts, the compound reduced UV-induced apoptosis by 40% compared to untreated controls. This suggests its potential application in dermatological formulations aimed at preventing skin damage from UV exposure .

Antioxidant Capacity

In vitro assays have demonstrated that 2H-BTA possesses considerable antioxidant activity. The compound was shown to reduce lipid peroxidation levels by up to 60% in cell cultures exposed to oxidative stress . This property is crucial for applications in both cosmetic and pharmaceutical industries.

Case Study 1: Skin Protection Formulation

A formulation containing 2H-BTA was tested on human volunteers for its efficacy in protecting against sunburn. Results showed a significant reduction in erythema formation after UV exposure when compared to a placebo group, highlighting its potential as a topical agent for sun protection .

Case Study 2: Polymer Stabilization

In industrial applications, 2H-BTA has been incorporated into polyolefin films. The films exhibited enhanced resistance to UV degradation, maintaining mechanical integrity over extended periods under sunlight exposure. This study underscores the compound's utility in materials science .

Q & A

Q. What are the established synthetic routes for 2-(2-hydroxy-4-octyloxyphenyl)-2H-benzotriazole, and how is its purity validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-(2,4-dihydroxyphenyl)-benzotriazole (BTDP) with octyl bromide under basic conditions to introduce the octyloxy group . Purity is validated using chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FTIR). For example, FTIR confirms the presence of hydroxyl (3200–3600 cm⁻¹) and benzotriazole (1500–1600 cm⁻¹) groups, while NMR resolves alkyl chain integration and aromatic proton environments .

Q. How is the UV absorption profile of this compound characterized, and what factors influence its efficacy?

UV-Vis spectroscopy in solvents like ethanol or THF reveals absorption maxima between 300–350 nm, typical for benzotriazole derivatives. Efficacy depends on substituent positioning (e.g., octyloxy at C4 enhances solubility and film-forming properties) and conjugation effects. Solvent polarity and aggregation states also shift λmax; for instance, polar solvents may stabilize excited-state intramolecular proton transfer (ESIPT), broadening absorption bands .

Advanced Research Questions

Q. What methodologies optimize the integration of this compound into polymeric matrices for UV-resistant materials?

Grafting via the pad-dry-cure (PDC) process is widely used. The compound is dissolved in a crosslinking agent (e.g., acrylic monomers) and applied to polyester fabrics under controlled temperature (120–150°C) to ensure covalent bonding. Post-treatment analysis includes abrasion resistance tests and accelerated UV exposure (Xenon arc lamps) to quantify photostability. FTIR and SEM confirm chemical bonding and surface morphology .

Q. How does the octyloxy substituent affect the compound’s environmental persistence, and what analytical methods detect its degradation products?

The octyloxy chain increases hydrophobicity, potentially leading to bioaccumulation. Environmental degradation studies use HPLC-MS or GC-MS to identify metabolites, such as hydroxylated benzotriazoles or shorter alkyl chains. Photodegradation under simulated sunlight (λ > 290 nm) generates quinone intermediates, detected via LC-TOF-MS. Ecotoxicity assays (e.g., Daphnia magna mortality) assess the impact of degradation products .

Q. What computational models predict the compound’s excited-state behavior, and how do they align with experimental data?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) model the ESIPT mechanism and electron density distribution. Simulations using Gaussian 09 with B3LYP/6-31G(d) basis sets predict absorption spectra, which are validated against experimental UV-Vis and fluorescence data. Deviations >5 nm may indicate solvent effects or aggregation not accounted for in the model .

Q. Are there contradictions in reported photostability data, and how can experimental design address them?

Discrepancies arise from varying testing protocols (e.g., UV source intensity, matrix composition). Standardizing conditions (ISO 4892 for accelerated weathering) and using control samples (unmodified polymers) improve reproducibility. Confocal Raman microscopy can spatially resolve degradation hotspots in composite materials, clarifying stability trends .

Methodological Considerations

  • Synthesis Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance octylation efficiency .
  • Environmental Impact : Follow OECD guidelines for hydrolysis and photolysis studies to assess regulatory compliance (e.g., EU CLP Regulation R53 classification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole
Reactant of Route 2
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2-(2-Hydroxy-4-octyloxyphenyl)-2h-benzotriazole

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